molecular formula C10H18BNO2 B050528 3-Cyano-1-propylboronic acid pinacol ester CAS No. 238088-16-9

3-Cyano-1-propylboronic acid pinacol ester

Cat. No. B050528
CAS RN: 238088-16-9
M. Wt: 195.07 g/mol
InChI Key: LVMSRWXPZLRTIC-UHFFFAOYSA-N
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Description

3-Cyano-1-propylboronic acid pinacol ester is a chemical compound with the molecular formula C10H18BNO2 . It is also known by other names such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile . The compound has a molecular weight of 195.07 g/mol .


Synthesis Analysis

The synthesis of 3-Cyano-1-propylboronic acid pinacol ester and similar compounds often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .


Molecular Structure Analysis

The molecular structure of 3-Cyano-1-propylboronic acid pinacol ester is characterized by the presence of a boron atom connected to an oxygen atom, forming a boronic ester group (Bpin). This group is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .


Chemical Reactions Analysis

3-Cyano-1-propylboronic acid pinacol ester can participate in various chemical reactions. For instance, it can be used to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-1-propylboronic acid pinacol ester include a molecular weight of 195.07 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 195.1430590 g/mol . The topological polar surface area of the compound is 42.2 Ų .

Safety and Hazards

3-Cyano-1-propylboronic acid pinacol ester is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . Therefore, it should be handled with care, and appropriate safety measures should be taken when working with this compound.

Future Directions

The future directions of research involving 3-Cyano-1-propylboronic acid pinacol ester could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki–Miyaura coupling reaction . Additionally, more research could be conducted to better understand the steric parameters of the Bpin group and how they influence the reactivity of the compound .

Mechanism of Action

Target of Action

The primary target of 3-Cyano-1-propylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 3-Cyano-1-propylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of 3-Cyano-1-propylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy of the compound. Additionally, the stability of the compound may be affected by factors such as temperature and pH .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSRWXPZLRTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457934
Record name 3-Cyano-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-1-propylboronic acid pinacol ester

CAS RN

238088-16-9
Record name 3-Cyano-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-1-propylboronic acid pinacol ester
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